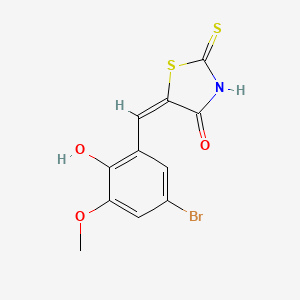![molecular formula C22H29N3O3 B6089696 6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol, commonly known as HM-3, is a compound that has gained significant attention in the scientific community due to its potential application in various research fields. HM-3 is a small molecule that belongs to the class of pyrimidinol compounds and has a unique chemical structure that makes it an attractive target for researchers.
作用机制
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. HM-3 has been shown to interact with DNA and RNA, which may contribute to its fluorescence properties. Additionally, HM-3 has been reported to inhibit the activity of certain enzymes, which may be relevant to its potential therapeutic applications.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that HM-3 can induce apoptosis, or programmed cell death, in cancer cells. HM-3 has also been reported to have antioxidant properties, which may be relevant to its potential use in the treatment of diseases associated with oxidative stress. Additionally, HM-3 has been shown to have anti-inflammatory effects, which may be relevant to its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of HM-3 is its high sensitivity and selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, HM-3 has a relatively simple chemical structure, which makes it easy to synthesize and modify for specific applications. However, one of the main limitations of HM-3 is its potential toxicity, which may limit its use in certain applications. Furthermore, the synthesis of HM-3 is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.
未来方向
There are several future directions for the research and development of HM-3. One potential direction is the further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new derivatives of HM-3 with improved properties, such as increased selectivity or reduced toxicity, may be an area of future research. Furthermore, the investigation of the potential therapeutic applications of HM-3, particularly in the treatment of cancer and other diseases, is an area of ongoing research. Overall, the unique chemical structure and potential applications of HM-3 make it an interesting target for future research.
合成方法
The synthesis of HM-3 involves a multi-step process that starts with the condensation of 4-piperidone with 3-(3-hydroxy-3-methylbutyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-methylpyrimidin-4-ol in the presence of a suitable base to give the final product, HM-3. The synthesis of HM-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
HM-3 has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. HM-3 has also been used as a marker for the visualization of DNA in cells and tissues. Furthermore, HM-3 has been investigated for its potential application in the development of new drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
4-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-15-23-19(14-20(26)24-15)17-8-11-25(12-9-17)21(27)18-6-4-5-16(13-18)7-10-22(2,3)28/h4-6,13-14,17,28H,7-12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOOVTWRVIYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)